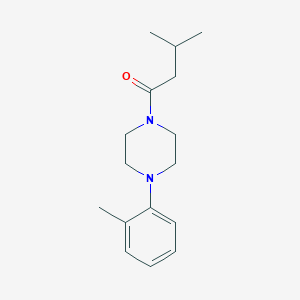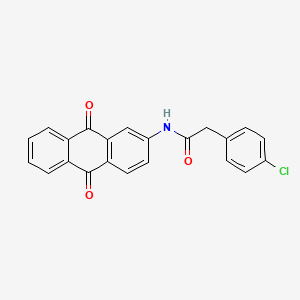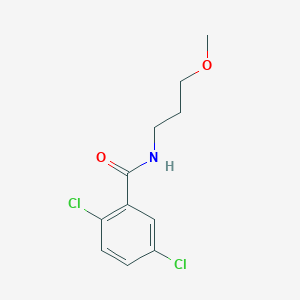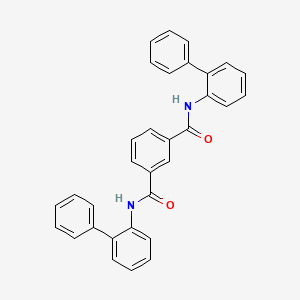
1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine
Overview
Description
1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine, also known as MBMP, is a piperazine derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its effects on the central nervous system and its potential use in treating various neurological disorders.
Mechanism of Action
1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine acts as a dopamine receptor agonist, specifically targeting the D2 receptor subtype. This results in increased dopamine release in the brain, which can have various effects on behavior and cognition. Studies have also shown that 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine can inhibit the reuptake of dopamine, further increasing its availability in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine are largely related to its effects on dopamine release and reuptake. Studies have shown that 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine can increase locomotor activity in animals, indicating its stimulant properties. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animals. 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine has been shown to have a relatively low toxicity profile, with no significant adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine in lab experiments include its relatively low toxicity profile and its ability to selectively target dopamine receptors. However, its effects on behavior and cognition can vary depending on the dose and duration of treatment, which can make it difficult to interpret results. Additionally, the synthesis of 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine can be complex and time-consuming, which may limit its use in some experiments.
Future Directions
There are several future directions for research on 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine. One area of interest is its potential use in treating neurological disorders such as Parkinson's disease and schizophrenia. Further studies are needed to determine the optimal dose and duration of treatment, as well as potential side effects. Another area of interest is the development of more efficient synthesis methods for 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine, which could increase its availability for research purposes. Additionally, studies are needed to further elucidate the mechanism of action of 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine and its effects on behavior and cognition.
Synthesis Methods
The synthesis of 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine involves the reaction of 2-methylphenylpiperazine with 3-methylbutanoyl chloride in the presence of a base catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain a pure form of 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine.
Scientific Research Applications
1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine has been the subject of various scientific studies due to its potential use as a therapeutic agent. Research has focused on its effects on the central nervous system, specifically its ability to act as a dopamine receptor agonist. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine has been shown to increase dopamine release in the brain, which may have therapeutic implications for disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
3-methyl-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13(2)12-16(19)18-10-8-17(9-11-18)15-7-5-4-6-14(15)3/h4-7,13H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIQATYMWOCEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201201180 | |
| Record name | 3-Methyl-1-[4-(2-methylphenyl)-1-piperazinyl]-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959239-82-8 | |
| Record name | 3-Methyl-1-[4-(2-methylphenyl)-1-piperazinyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959239-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-[4-(2-methylphenyl)-1-piperazinyl]-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(4-fluorobenzyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B4982640.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4982647.png)
![dimethyl 2-[8-ethoxy-2,2-dimethyl-1-(4-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4982657.png)



![methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoate](/img/structure/B4982678.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4982684.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4982701.png)
![6,7-dimethyl-2-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4982720.png)
![1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate](/img/structure/B4982724.png)
![N-[1-[(isobutylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4982731.png)